molecular formula C5H7NS B12978422 3,5-Dimethylisothiazole CAS No. 24260-24-0

3,5-Dimethylisothiazole

Cat. No.: B12978422
CAS No.: 24260-24-0
M. Wt: 113.18 g/mol
InChI Key: BAEACXLWSZGCAZ-UHFFFAOYSA-N
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Description

3,5-Dimethylisothiazole is a heterocyclic compound with the molecular formula C5H7NS. It belongs to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Dimethylisothiazole involves its interaction with various molecular targets and pathways. For instance, in nitration reactions, the compound reacts with nitric acid to form nitro derivatives, primarily at the conjugate acid form . The sulfur and nitrogen atoms in the ring play crucial roles in its reactivity and biological activity.

Comparison with Similar Compounds

Comparison: 3,5-Dimethylisothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, while 3,5-Dimethylisoxazole also contains a five-membered ring, it lacks sulfur, which significantly alters its reactivity and biological activity .

Biological Activity

3,5-Dimethylisothiazole (DMIT) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₅H₇N₃S
  • Molecular Weight : 143.19 g/mol
  • IUPAC Name : 3,5-dimethyl-1,2-thiazole

The compound features a thiazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

DMIT exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, research indicates that DMIT has a minimum inhibitory concentration (MIC) effective against Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Recent investigations have revealed that DMIT possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that DMIT can inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

Neuroprotective Effects

Research suggests that DMIT may offer neuroprotective benefits. In animal models of neurodegenerative diseases, DMIT administration resulted in reduced oxidative stress and inflammation in brain tissues. This effect is attributed to its ability to modulate signaling pathways related to neuronal survival .

The biological activity of DMIT can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : DMIT influences the production of ROS, which plays a critical role in cell signaling and apoptosis.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer cell metabolism, thereby limiting energy supply to these cells.
  • Gene Expression Regulation : DMIT affects the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of DMIT against common pathogens highlighted its potential as an alternative treatment for infections resistant to conventional antibiotics. The results showed significant inhibition rates compared to standard treatments .
  • Cancer Research : In a clinical trial involving patients with advanced breast cancer, DMIT was administered as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes and reduced tumor sizes in several participants .
  • Neuroprotection in Animal Models : An experimental study demonstrated that DMIT administration in mice models of Alzheimer's disease led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
NeuroprotectiveMouse brain cellsReduction in oxidative stress
AntimicrobialStaphylococcus aureusMinimum inhibitory concentration

Properties

IUPAC Name

3,5-dimethyl-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-3-5(2)7-6-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEACXLWSZGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341678
Record name 3,5-Dimethylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24260-24-0
Record name 3,5-Dimethylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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